molecular formula C22H24F3N3O4 B5155128 1-(4-butoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-(4-butoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B5155128
M. Wt: 451.4 g/mol
InChI Key: YZJMGVCEJIDPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-butoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, commonly known as BNTX, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience and pharmacology.

Mechanism of Action

BNTX acts as a selective antagonist of the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous system. The κ-opioid receptor is involved in the regulation of pain, stress, and addiction. BNTX binds to the κ-opioid receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of the receptor's physiological effects.
Biochemical and Physiological Effects
BNTX has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to attenuate the symptoms of depression and anxiety in animal models. BNTX has also been found to modulate the release of stress hormones, such as corticotropin-releasing factor, and to reduce the negative effects of stress on behavior and cognition.

Advantages and Limitations for Lab Experiments

BNTX has several advantages for use in lab experiments. It is a highly selective antagonist of the κ-opioid receptor, which makes it suitable for studying the role of this receptor in various physiological and pathological conditions. BNTX has also been found to have a long duration of action, which allows for the study of its effects over an extended period. However, BNTX has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

BNTX has several potential future directions for research. It could be further studied for its therapeutic potential in various neurological and psychiatric disorders, such as addiction, depression, and anxiety. BNTX could also be used to study the role of the κ-opioid receptor in various physiological and pathological conditions, such as stress, pain, and inflammation. Additionally, BNTX could be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety for clinical use.
Conclusion
In conclusion, BNTX is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a selective antagonist of the κ-opioid receptor and has shown promising results in various preclinical studies related to neuroscience and pharmacology. BNTX has several advantages for use in lab experiments, but also has some limitations. It has several potential future directions for research, making it a promising compound for further study in the field of neuroscience and pharmacology.

Synthesis Methods

The synthesis of BNTX involves a multi-step process that starts with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-nitro-4-(trifluoromethyl)aniline in the presence of a base to yield the final product, BNTX. The synthesis of BNTX has been optimized to obtain high yields and purity, making it suitable for various research applications.

Scientific Research Applications

BNTX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to act as a selective antagonist of the κ-opioid receptor, which is involved in the regulation of pain, stress, and addiction. BNTX has shown promising results in preclinical studies related to drug addiction, depression, anxiety, and stress-related disorders.

properties

IUPAC Name

(4-butoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c1-2-3-14-32-18-7-4-16(5-8-18)21(29)27-12-10-26(11-13-27)19-9-6-17(22(23,24)25)15-20(19)28(30)31/h4-9,15H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJMGVCEJIDPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.